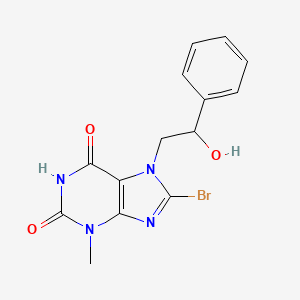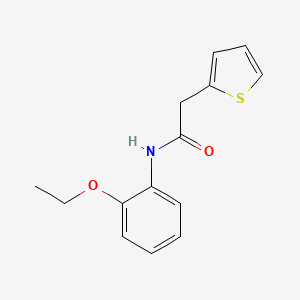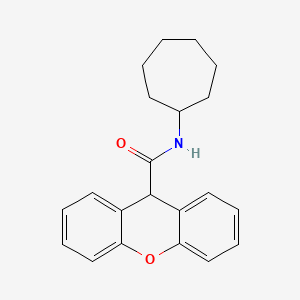
8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a synthetic derivative of xanthine . It has a molecular formula of C14H13BrN4O3 and a molecular weight of 365.187 . The compound is available from suppliers such as ChemBridge Corporation and INTERBIOSCREEN DOO BAR .
Synthesis Analysis
The synthesis of this compound involves the interaction of 8-bromotheophylline with styrene oxide in a propanol-1 environment . This reaction results in the formation of 8-bromo-7-(2-hydroxy-2-phenylethyl)theophylline . Further heating with primary amines of various structures or piperazine derivatives in an aqueous dioxane or propanol-1 medium leads to the replacement of the bromine atom at the 8-position, forming the corresponding 8-amino derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: Cn1c2nc(Br)n(CC(O)c3ccccc3)c2c(=O)[nH]c1=O . The InChI representation is: InChI=1/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the interaction of 8-bromotheophylline with styrene oxide, followed by heating with primary amines or piperazine derivatives . This leads to the replacement of the bromine atom at the 8-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 365.187 . The solubility of this compound in DMSO is unknown . The melting point and other physical properties are not mentioned in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Reactions
The compound 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and its derivatives are explored for various reactions and synthetic applications in organic chemistry. For example, the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) led to unexpected products, which highlights the complex reactivity of bromo-substituted purine derivatives (Khaliullin & Shabalina, 2020).
Biological Properties
The synthesis and evaluation of the biological properties of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which include the subject compound, have shown promising antimicrobial and antifungal activities. Specifically, derivatives of this compound have exhibited significant activity against Staphylococcus aureus and Candida albicans, surpassing that of reference drugs like ampicillin and nistatin (Romanenko et al., 2016).
Structural Analysis
The study of bromophenols coupled with nucleoside bases, including brominated purine derivatives similar to the subject compound, provides insight into the potential of such compounds in drug development and biochemical research. The isolation and structural determination of these compounds from natural sources like the red alga Rhodomela confervoides underline the diversity and complexity of brominated organic compounds in nature (Ma et al., 2007).
Future Directions
properties
IUPAC Name |
8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O3/c1-18-11-10(12(21)17-14(18)22)19(13(15)16-11)7-9(20)8-5-3-2-4-6-8/h2-6,9,20H,7H2,1H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOVLPOLHYOJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)


![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)